molecular formula C18H16N2O4S2 B2680396 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate CAS No. 1396858-82-4

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate

Cat. No.: B2680396
CAS No.: 1396858-82-4
M. Wt: 388.46
InChI Key: IANJOBUACZQFOB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a methanesulfonylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methanesulfonylbenzoate group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)24-13-10-20(11-13)18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANJOBUACZQFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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